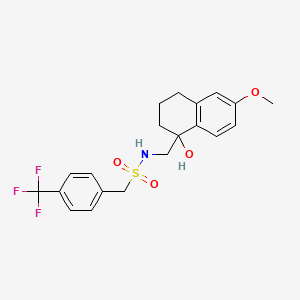
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H22F3NO4S and its molecular weight is 429.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (referred to as MTES) is a sulfonamide derivative notable for its complex structure, which includes a tetrahydronaphthalene core and various functional groups that contribute to its biological activity. Understanding the biological activity of MTES involves examining its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C14H23F3N2O4S
Molecular Weight: 348.39 g/mol
Key Functional Groups:
- Hydroxyl group (-OH)
- Methoxy group (-OCH3)
- Trifluoromethyl group (-CF3)
- Sulfonamide group (-SO2NH)
The presence of these functional groups enhances the compound's solubility and reactivity, making it a candidate for various biological applications.
Research indicates that MTES acts primarily as an inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the degradation of endocannabinoids in the body, which are critical for various physiological processes including pain sensation, mood regulation, and appetite control. By inhibiting FAAH, MTES may increase the levels of endocannabinoids, potentially leading to therapeutic effects such as analgesia and anti-inflammatory actions .
Biological Activity and Therapeutic Potential
MTES has shown promise in several areas of research:
- Pain Management : Due to its FAAH inhibitory activity, MTES may serve as a potential analgesic agent. Elevated endocannabinoid levels can alleviate pain through modulation of pain pathways in the central nervous system.
- Anti-inflammatory Effects : The compound's ability to modulate endocannabinoid levels suggests potential use in treating inflammatory conditions. Research into similar compounds has indicated that FAAH inhibitors can reduce inflammation in models of arthritis and other inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that compounds with similar structures may provide neuroprotective benefits, possibly through mechanisms involving antioxidant activity or modulation of neuroinflammatory processes.
Case Studies and Research Findings
A review of available literature reveals several studies focusing on the biological activity of compounds structurally related to MTES:
Safety and Toxicology
While specific safety data on MTES is limited, compounds within the sulfonamide class often exhibit low cytotoxicity. However, caution is advised due to the potential irritative effects associated with some functional groups present in MTES. Handling should be done with appropriate personal protective equipment until comprehensive toxicological evaluations are completed.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO4S/c1-28-17-8-9-18-15(11-17)3-2-10-19(18,25)13-24-29(26,27)12-14-4-6-16(7-5-14)20(21,22)23/h4-9,11,24-25H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWACPKVLGBLIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














